1-(3,4-Difluoro-5-methoxyphenyl)propan-1-one
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Overview
Description
1-(3,4-Difluoro-5-methoxyphenyl)propan-1-one is an organic compound characterized by a phenyl ring substituted with fluorine and methoxy groups, and a propanone moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3,4-Difluoro-5-methoxyphenyl)propan-1-one can be synthesized through several methods, including:
Friedel-Crafts Acylation: This involves the reaction of 3,4-difluoro-5-methoxybenzene with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Grignard Reaction: The Grignard reagent derived from 3,4-difluoro-5-methoxybenzene can be reacted with propanal to form the desired compound.
Industrial Production Methods: In an industrial setting, the compound is typically produced using continuous flow reactors to ensure consistent quality and yield. The choice of method depends on factors such as cost, scalability, and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Difluoro-5-methoxyphenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or esters.
Reduction: Reduction reactions can convert the ketone group to a secondary alcohol.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing new functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Typical reagents include halogens (e.g., bromine) and strong acids.
Major Products Formed:
Oxidation: Carboxylic acids, esters.
Reduction: Secondary alcohols.
Substitution: Halogenated derivatives, nitro compounds.
Scientific Research Applications
1-(3,4-Difluoro-5-methoxyphenyl)propan-1-one has diverse applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Medicine: It has potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: It is utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-(3,4-Difluoro-5-methoxyphenyl)propan-1-one exerts its effects involves interactions with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit enzymes or bind to receptors, leading to therapeutic outcomes.
Comparison with Similar Compounds
1-(3,4-Difluoro-5-methoxyphenyl)propan-1-one is similar to other phenylpropanone derivatives, but its unique combination of fluorine and methoxy groups imparts distinct chemical and biological properties. Similar compounds include:
1-(3,4-Dichloro-5-methoxyphenyl)propan-1-one
1-(3,4-Difluoro-5-hydroxyphenyl)propan-1-one
1-(3,4-Difluoro-5-methoxyphenyl)ethanone
These compounds differ in their substituents, which can lead to variations in reactivity and biological activity.
Properties
IUPAC Name |
1-(3,4-difluoro-5-methoxyphenyl)propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O2/c1-3-8(13)6-4-7(11)10(12)9(5-6)14-2/h4-5H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDLVJVWJVQROPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC(=C(C(=C1)F)F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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